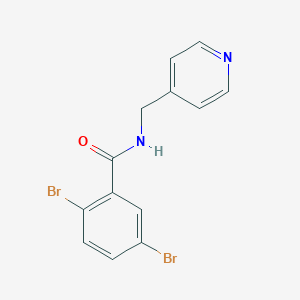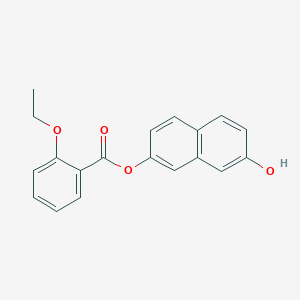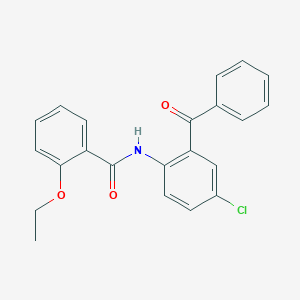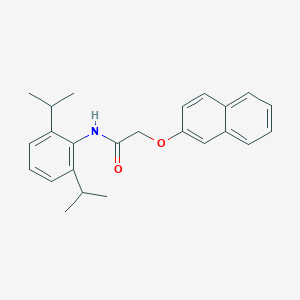
2,5-dibromo-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(4-pyridinylmethyl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes such as cell differentiation, proliferation, and apoptosis.
科学的研究の応用
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and inflammation. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ makes it an attractive target for drug development. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ is known to be involved in the regulation of various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and NF-κB, which are implicated in many diseases.
作用機序
The mechanism of action of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling pathways. 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ has been shown to be involved in the regulation of various physiological processes such as glycogen metabolism, cell cycle progression, and apoptosis. The inhibition of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ by 2,5-dibromo-N-(4-pyridinylmethyl)benzamide leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
2,5-dibromo-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the secretion of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the growth of tumors in mouse models of cancer and improve cognitive function in mouse models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2,5-dibromo-N-(4-pyridinylmethyl)benzamide in lab experiments include its potency and selectivity for 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ, which makes it a valuable tool for studying the role of 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ in various physiological processes. The compound's ability to selectively inhibit 2,5-dibromo-N-(4-pyridinylmethyl)benzamideβ also makes it a potential therapeutic agent for various diseases. However, the compound's limited solubility in water and its potential toxicity at high concentrations can be limitations for lab experiments.
将来の方向性
For research on 2,5-dibromo-N-(4-pyridinylmethyl)benzamide include investigating its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the compound's optimal dosage, toxicity, and pharmacokinetic properties. The development of novel analogs of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide with improved solubility and potency could also be a future direction for research. Finally, investigating the compound's mechanism of action in more detail could provide insights into the regulation of various physiological processes.
合成法
The synthesis of 2,5-dibromo-N-(4-pyridinylmethyl)benzamide involves the reaction of 2,5-dibromo-4-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with a reducing agent such as sodium borohydride to yield the final product. The purity of the compound can be further improved by recrystallization or chromatography.
特性
分子式 |
C13H10Br2N2O |
|---|---|
分子量 |
370.04 g/mol |
IUPAC名 |
2,5-dibromo-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) |
InChIキー |
QHYGBGVHEOFLSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
正規SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)